

Spectroscopic Profile of 2-tert-butylcyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 2-tert-Butylcyclohexanone

Cat. No.: B158629

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This guide provides a comprehensive overview of the spectroscopic data for **2-tert-butylcyclohexanone**, tailored for researchers, scientists, and professionals in drug development. It includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Data Presentation

The following sections summarize the key spectroscopic data for **2-tert-butylcyclohexanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined high-resolution ^1H and ^{13}C NMR data for **2-tert-butylcyclohexanone** are not consistently available in publicly accessible databases. However, expected chemical shift ranges can be predicted based on the analysis of similar structures.

^1H NMR (Predicted)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
tert-Butyl (9H)	0.9 - 1.2	Singlet	Proximity to the carbonyl group may cause a slight downfield shift.
Cyclohexyl α -proton (1H)	2.0 - 2.5	Multiplet	The proton on the carbon adjacent to both the carbonyl and the tert-butyl group.
Cyclohexyl protons (8H)	1.2 - 2.4	Multiplets	Overlapping signals for the remaining methylene protons on the cyclohexane ring.

^{13}C NMR (Predicted)

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C=O	205 - 215	Typical for a cyclohexanone carbonyl carbon.
C-2 (quaternary)	45 - 55	Carbon bearing the tert-butyl group.
C(CH ₃) ₃ (quaternary)	30 - 40	Quaternary carbon of the tert-butyl group.
C(CH ₃) ₃ (methyl)	25 - 35	Methyl carbons of the tert-butyl group.
Cyclohexyl CH ₂	20 - 45	Carbons of the cyclohexanone ring.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **2-tert-butylcyclohexanone** is available from the NIST/EPA Gas-Phase Infrared Database.^[1] Key absorption bands are summarized below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960 - 2870	Strong	C-H stretching (alkyl)
1725	Strong	C=O stretching (ketone)
1470	Medium	C-H bending (CH ₂)
1365	Medium	C-H bending (tert-butyl)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2-tert-butylcyclohexanone** shows a molecular ion peak and several characteristic fragment ions.^{[2][3]}

m/z	Relative Intensity (%)	Assignment
154	2.1	[M] ⁺ (Molecular Ion)
139	10.0	[M - CH ₃] ⁺
98	100.0	[M - C ₄ H ₈] ⁺ (McLafferty rearrangement) or [M - C ₄ H ₉ + H] ⁺
97	10.0	
95	8.9	
83	21.4	
69	19.9	
57	26.9	
55	20.8	[C ₄ H ₉] ⁺ (tert-butyl cation)
41	19.9	

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-tert-butylcyclohexanone** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Data Acquisition:
 - Use a 300 MHz or higher field NMR spectrometer.
 - Acquire the spectrum with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2-3 s.
 - Process the resulting Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
- ¹³C NMR Data Acquisition:
 - Use the same instrument, typically operating at 75 MHz for ¹³C.
 - Employ a proton-decoupled pulse sequence.
 - Typical parameters include a 45° pulse width, a relaxation delay of 2.0 s, and a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): As **2-tert-butylcyclohexanone** is a liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is suitable. Place a small drop of the neat liquid directly onto the ATR crystal (e.g., diamond or ZnSe).
- Data Acquisition:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.

- Record a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Co-add 16-32 scans to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum against the background.

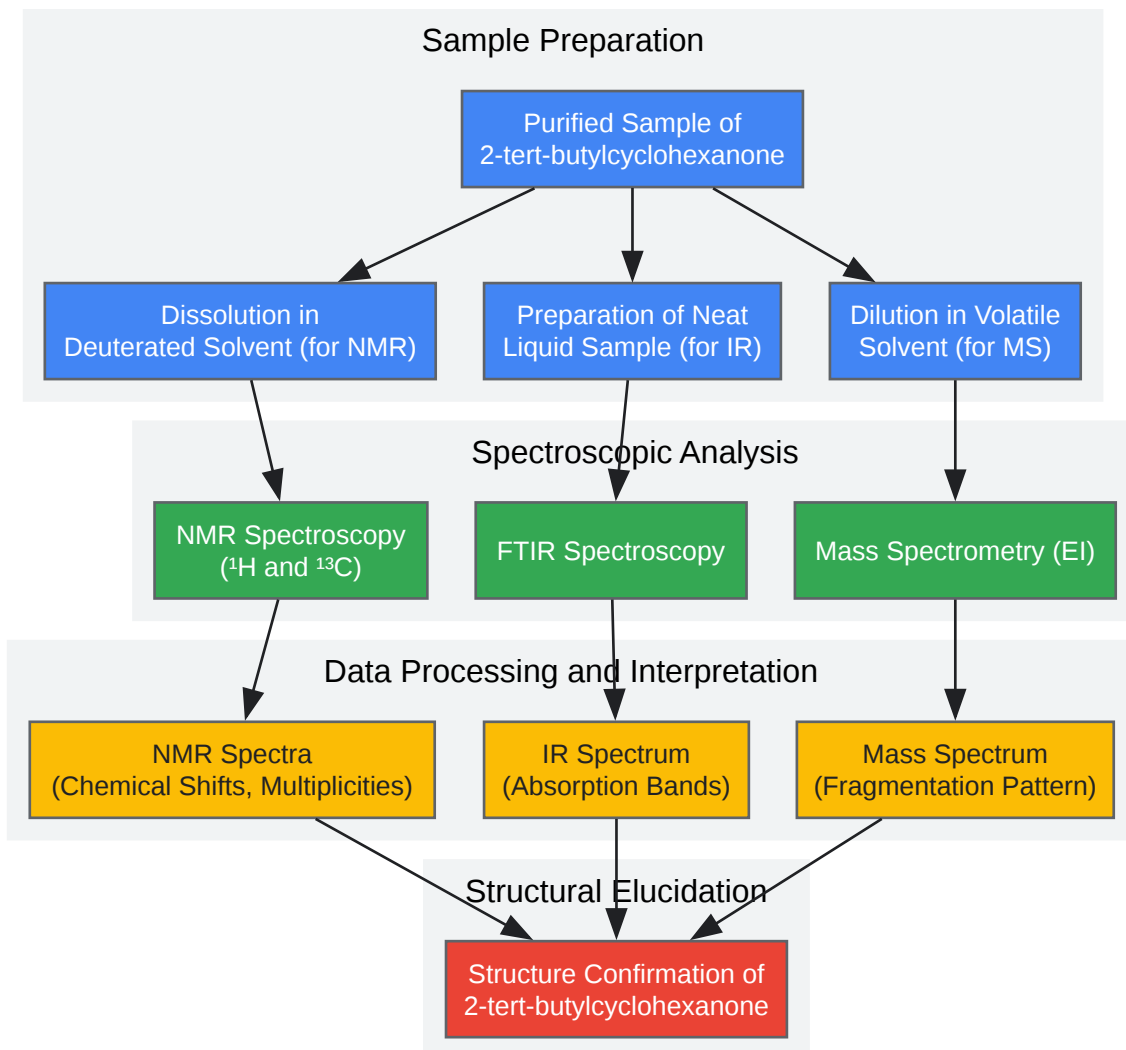
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2-tert-butylcyclohexanone** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For this volatile compound, a gas chromatography (GC-MS) inlet is ideal.
- Ionization: Use an Electron Ionization (EI) source. The sample molecules in the vapor state are bombarded with electrons, typically with an energy of 70 eV.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which plots relative intensity versus m/z .

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-tert-butylcyclohexanone**.

Spectroscopic Analysis Workflow for 2-tert-butylcyclohexanone



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A generalized workflow for spectroscopic analysis.

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References

- 1. 2-tert-Butylcyclohexanone [webbook.nist.gov]

- 2. 2-TERT-BUTYLCYCLOHEXANONE(1728-46-7) 13C NMR spectrum [chemicalbook.com]
- 3. 2-tert-Butylcyclohexanone [webbook.nist.gov]
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